Molecular Weight and clogP Comparison Supports Superior Drug-Likeness Over Bulkier Chlorinated Analog
The target compound (MW 353.4 g/mol, XLogP3 1.6) is significantly lighter and less lipophilic than the analog N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide (CAS 1105251-07-7, MW 389.8 g/mol) [1]. The 36.4 g/mol increase in molecular weight, driven by the additional chlorine and methoxy groups, pushes the analog closer to the upper limit of Lipinski compliance and is predicted to reduce aqueous solubility. The target compound’s lower molecular weight and moderate lipophilicity place it squarely within the ‘golden triangle’ for oral absorption.
| Evidence Dimension | Molecular weight and calculated logP (XLogP3) |
|---|---|
| Target Compound Data | MW = 353.4 g/mol; XLogP3 = 1.6 |
| Comparator Or Baseline | N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide (CAS 1105251-07-7): MW = 389.8 g/mol (XLogP3 not available) |
| Quantified Difference | ΔMW = 36.4 g/mol (target lower by 9.3%) |
| Conditions | Properties computed by PubChem 2.2 and chemsrc database |
Why This Matters
Lower molecular weight and controlled lipophilicity reduce the risk of poor solubility, aggregation, and non-specific binding in biochemical and cellular assays, making the target compound a more reliable tool for hit-to-lead campaigns.
- [1] PubChem Compound Summary for CID 44071972, N-(4-methoxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide. National Center for Biotechnology Information (2025). View Source
